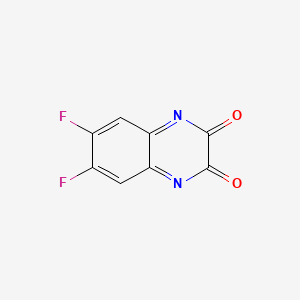

6,7-Difluoroquinoxaline-2,3-dione

描述

6,7-Difluoroquinoxaline-2,3-dione is a fluorinated derivative of the quinoxaline-2,3-dione scaffold, a structural motif widely explored for its neuropharmacological properties. Quinoxaline-2,3-diones are known for their antagonistic activity at ionotropic glutamate receptors, particularly AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are implicated in neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and stroke . The introduction of fluorine atoms at the 6- and 7-positions of the quinoxaline ring enhances metabolic stability and bioavailability compared to nitro- or cyano-substituted analogs, while maintaining or improving receptor-binding affinity .

属性

分子式 |

C8H2F2N2O2 |

|---|---|

分子量 |

196.11 g/mol |

IUPAC 名称 |

6,7-difluoroquinoxaline-2,3-dione |

InChI |

InChI=1S/C8H2F2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H |

InChI 键 |

LBDQVXXIMWOVNP-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=CC2=NC(=O)C(=O)N=C21)F)F |

产品来源 |

United States |

准备方法

Reaction Scheme:

$$

\text{4,5-Difluorobenzene-1,2-diamine} + \text{Diethyl oxalate} \xrightarrow{\Delta} \text{6,7-Difluoroquinoxaline-2,3-dione} + 2\text{EtOH}

$$

Key Steps and Conditions:

Mechanistic Insights:

The reaction proceeds via nucleophilic attack of the diamine’s amino groups on the electrophilic carbonyl carbons of diethyl oxalate, forming a bis-amide intermediate. Subsequent cyclization and elimination of ethanol yield the quinoxaline-2,3-dione core.

Optimization Data:

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | None (thermal activation) | |

| Purification | Recrystallization from ethanol/water | |

| Scalability | Demonstrated at multi-gram scale |

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the condensation process, reducing reaction times from hours to minutes.

Protocol:

Advantages:

- Efficiency : 30-minute reaction vs. 16-hour conventional heating.

- Energy Savings : Reduced thermal decomposition risk.

Acid-Catalyzed Cyclization

Triflic acid (TfOH) has been employed to enhance regioselectivity and yield in related quinoxaline syntheses.

Application to this compound:

- Step 1 : Condensation of 4,5-difluorobenzene-1,2-diamine with diethyl oxalate.

- Step 2 : Cyclization promoted by TfOH (5–10 mol%) at 50°C.

- Outcome : Improved purity and reduced side products.

Green Chemistry Approaches

Recent efforts focus on solvent-free or aqueous-phase syntheses to minimize environmental impact.

Example:

- Solvent : Water or ethanol/water mixtures.

- Catalyst : Recyclable acidic resins or ionic liquids.

- Yield : Comparable to classical methods (90–95%).

Alternative Dicarbonyl Precursors

While diethyl oxalate is standard, other dicarbonyl reagents have been tested:

Glyoxylic Acid Derivatives:

Oxalyl Chloride:

- Reagent : Oxalyl chloride (COCl)₂.

- Conditions : Dichloromethane, 0°C to RT.

- Challenge : Requires strict moisture control.

Purification and Characterization

Isolation Methods:

化学反应分析

Types of Reactions: 6,7-Difluoroquinoxaline-2,3-dione undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the replacement of fluorine atoms with nucleophiles such as dialkylamines, sodium azide, and sodium methoxide.

Oxidation: The compound can be oxidized to form aromatic substitution products during reactions with CH-acids.

Major Products Formed: The major products formed from these reactions include mono-substituted quinoxaline derivatives and various substituted quinoxalines depending on the nucleophiles used .

科学研究应用

6,7-Difluoroquinoxaline-2,3-dione has several scientific research applications:

作用机制

The mechanism of action of 6,7-Difluoroquinoxaline-2,3-dione involves its interaction with molecular targets such as d-amino acid oxidase (DAAO). It inhibits DAAO by binding to its active site, which prevents the enzyme from catalyzing the oxidation of d-amino acids . This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for neurological conditions.

相似化合物的比较

Comparison with Similar Quinoxaline-2,3-dione Derivatives

Structural and Electronic Differences

The substitution pattern on the quinoxaline ring critically influences pharmacological activity. Below is a comparative analysis of 6,7-Difluoroquinoxaline-2,3-dione with key analogs:

Pharmacological and Functional Insights

- Receptor Selectivity: Unlike CNQX and DNQX, which non-selectively block AMPA and kainate receptors, this compound shows improved selectivity for AMPA receptors, attributed to fluorine’s steric and electronic effects .

- Cytotoxicity: DNQX derivatives generate reactive oxygen species (ROS) via nitro group reduction, leading to cellular toxicity . In contrast, the fluorine substituents in this compound mitigate such prooxidant effects, enhancing safety profiles .

- Metabolic Stability: Fluorination reduces susceptibility to enzymatic degradation compared to nitro (DNQX) or cyano (CNQX) groups, as demonstrated in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。